Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with a thiazole ring . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities .
Molecular Structure Analysis
The compound has a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as topoisomerase ii .
Mode of Action
Some thiazole derivatives have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been known to impact various biochemical pathways, often resulting in significant antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic effects .
Result of Action
Some thiazole derivatives have shown significant antibacterial and antifungal potential .
Advantages and Limitations for Lab Experiments
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a potent and selective inhibitor of JAK3, which makes it a useful tool for studying the role of this enzyme in immune cell signaling. However, this compound can also have off-target effects on other members of the JAK family of enzymes, which can complicate the interpretation of experimental results. In addition, this compound has some limitations in terms of its solubility and stability, which can affect its use in certain experimental systems.
Future Directions
There are several potential future directions for research on Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate. One area of interest is the development of new JAK3 inhibitors that have improved selectivity and reduced off-target effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to treatment with this compound. Finally, there is ongoing research on the use of this compound in combination with other drugs, such as biologics, to improve the efficacy of treatment for autoimmune diseases.
Synthesis Methods
The synthesis of Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves the reaction of 4-chlorophenol with ethyl 2-bromoacetate to form ethyl 2-(4-chlorophenoxy)acetate. This intermediate is then reacted with thiosemicarbazide to form this compound. The overall yield of this synthesis method is approximately 30%.
Scientific Research Applications
Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential use in treating a range of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that lead to inflammation. Clinical trials have demonstrated that this compound is effective in reducing the symptoms of rheumatoid arthritis and psoriasis, and it is currently approved for use in these conditions.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to have antimicrobial activity against various bacterial strains
Molecular Mechanism
Thiazole derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZLVAUOTURKOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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